What are the physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone?
What are the physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone?
An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a ketone-containing organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization, particularly in drug development, where these properties govern absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the experimental protocols for their empirical determination. The methodologies described herein are grounded in established principles of physical organic chemistry and are designed to provide a robust framework for characterization.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₆H₂₂O | Based on the chemical structure. |
| Molecular Weight | 230.35 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Similar ketones with comparable molecular weights are often liquids or low-melting solids. |
| Boiling Point | Predicted to be high (>250 °C). | The presence of a polar carbonyl group leads to dipole-dipole interactions, resulting in a higher boiling point than nonpolar compounds of similar molecular weight.[3][4] |
| Melting Point | If solid, predicted to be relatively low. | The lack of strong intermolecular hydrogen bonding and the presence of a flexible cyclohexyl group may prevent efficient crystal packing. |
| Solubility in Water | Predicted to be low. | While the ketone group can act as a hydrogen bond acceptor with water, the large, nonpolar hydrocarbon portions (cyclohexyl and 3-methylphenyl) will dominate, leading to poor aqueous solubility.[1][2][5] |
| Solubility in Organic Solvents | Predicted to be high. | The nonpolar nature of the majority of the molecule suggests good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[5] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be > 3. | The significant hydrocarbon content suggests a strong preference for the lipid (octanol) phase over the aqueous phase, indicating a lipophilic character.[6] |
| pKa | Not applicable (no ionizable protons). | The molecule lacks acidic or basic functional groups that would ionize under typical physiological pH ranges. |
Experimental Protocols for Physicochemical Characterization
The following section details the experimental procedures for the empirical determination of the key physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.
Determination of Aqueous and Organic Solubility
Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation.[5] This protocol employs a systematic approach to determine the solubility of the compound in both aqueous and organic media.[7][8][9][10]
Experimental Workflow for Solubility Determination
Caption: Workflow for determining aqueous and organic solubility.
Step-by-Step Methodology:
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Aqueous Solubility:
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Accurately weigh 1 mg of Cyclohexyl 2-(3-methylphenyl)ethyl ketone into a clean glass vial.
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Add 1 mL of purified water.
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Cap the vial and vortex vigorously for 1 minute.
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Visually inspect the solution against a dark background. If the solution is clear with no visible particles or oil droplets, the compound is soluble at 1 mg/mL.
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If the compound dissolves, incrementally add more of the compound until a saturated solution is formed (i.e., undissolved material is present).
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The solubility can then be quantified using techniques like HPLC with a calibration curve.
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-
Organic Solvent Solubility:
-
Accurately weigh 10 mg of the compound into a clean glass vial.
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Add 1 mL of the desired organic solvent (e.g., ethanol, methanol, acetone, dichloromethane).
-
Cap the vial and vortex for 1 minute.
-
Observe for complete dissolution. If the compound does not dissolve at room temperature, the vial can be gently warmed in a water bath to assess temperature-dependent solubility.[10]
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Determination of the Octanol-Water Partition Coefficient (logP)
Rationale: The logP value is a crucial measure of a compound's lipophilicity and is a key predictor of its ADME properties.[6] The shake-flask method is the gold standard for experimental logP determination.[11]
Experimental Workflow for logP Determination
Caption: Shake-flask method for logP determination.
Step-by-Step Methodology:
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Preparation:
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Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.
-
Prepare a stock solution of Cyclohexyl 2-(3-methylphenyl)ethyl ketone in water-saturated octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
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In a separatory funnel or a suitable vial, combine equal volumes of the octanol stock solution and octanol-saturated water (e.g., 5 mL of each).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
-
Phase Separation and Analysis:
-
Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Carefully withdraw a known volume from both the upper octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase should be prepared beforehand.[12]
-
-
Calculation:
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The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10([Concentration in Octanol] / [Concentration in Water])
-
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide definitive structural confirmation of the synthesized compound.[13][14]
a. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Protons on the carbons alpha to the ketone (the CH₂ group) will be deshielded and appear in the 2.1-2.6 ppm range.[15] The protons on the 3-methylphenyl ring will appear in the aromatic region (around 7.0-7.5 ppm), and the methyl group protons will be a singlet around 2.3 ppm. The cyclohexyl protons will show a complex pattern of overlapping multiplets in the upfield region (1.0-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the ketone carbonyl carbon in the highly deshielded region of 190-220 ppm.[15][16][17] The carbons of the 3-methylphenyl ring will appear between 120-140 ppm, while the aliphatic carbons of the cyclohexyl and ethyl groups will be found in the upfield region (10-50 ppm).[15]
b. Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by a strong, sharp absorption band for the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹.[14][16][17] The presence of conjugation with an aromatic ring can slightly lower this frequency. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and ethyl groups (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹).
c. Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 230.35. Characteristic fragmentation patterns for ketones, such as alpha-cleavage, are also expected, which can provide further structural information.[13][14]
Conclusion
The physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone are critical determinants of its potential applications, especially in the realm of drug discovery. This guide has provided a predictive overview of these properties based on established chemical principles and has outlined detailed experimental protocols for their empirical validation. By following these methodologies, researchers can obtain a robust and comprehensive characterization of this molecule, enabling its informed use in further scientific endeavors.
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